6-Chloro-5-iodonicotinic acid

Übersicht

Beschreibung

6-Chloro-5-iodonicotinic acid is a chemical compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 6-Chloro-5-iodonicotinic acid involves a reaction with potassium permanganate in water at 100℃ for 3 hours . The starting material, 2-chloro-3-iodo-5-methylpyridine, is dissolved in water and heated until it dissolves completely. Potassium permanganate is then added, and the mixture is heated. The resulting solution is filtered, concentrated, and cooled. Hydrochloric acid is added until the pH reaches 1-2, causing a precipitate to form. This precipitate is filtered, washed with water, and dried to yield 6-Chloro-5-iodonicotinic acid .Molecular Structure Analysis

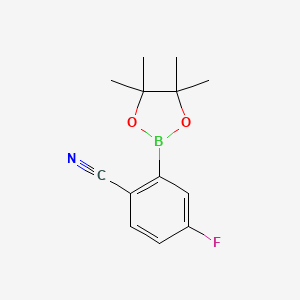

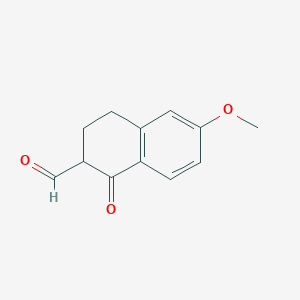

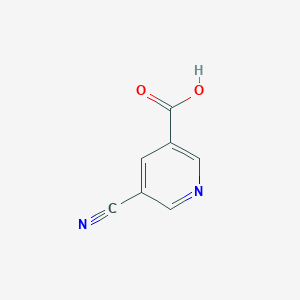

The InChI code for 6-Chloro-5-iodonicotinic acid is 1S/C6H3ClINO2/c7-5-4 (8)1-3 (2-9-5)6 (10)11/h1-2H, (H,10,11) . This indicates that the molecule consists of a pyridine ring with chlorine and iodine substituents at the 6 and 5 positions, respectively, and a carboxylic acid group at the 3 position .Physical And Chemical Properties Analysis

6-Chloro-5-iodonicotinic acid is a solid substance . It has a molecular weight of 283.45 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a melting point of 196-198ºC .Wissenschaftliche Forschungsanwendungen

Radiochemical Studies

6-Chloro-5-iodonicotinic acid, due to its halogenated structure, has been utilized in various radiochemical studies. For example, research by Chan et al. (1983) involved synthesizing and studying the biodistribution of radioiodinated-5-iodonicotine. The study highlighted the compound's rapid accumulation in the brain and adrenal gland in rats, with significant uptake observed within 5 minutes after administration (Chan et al., 1983).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, analogs of 6-Chloro-5-iodonicotinic acid, like hydrazinonicotinic acid (HYNIC), have been explored for their potential in efficient technetium capture. Meszaros et al. (2011) investigated HYNIC isomers for their ability to form complexes with technetium, which is crucial for developing radiolabeled bioconjugates for medical imaging (Meszaros et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, compounds like 6-Chloro-5-iodonicotinic acid have been used in developing methods for measuring trace elements. Pino et al. (1996) developed a method using ammonium persulfate as an oxidizing reagent for measuring urinary iodine, demonstrating its efficacy compared to traditional methods (Pino et al., 1996).

Synthesis of PET Radioligands

Gao et al. (2016) synthesized MK-1064, a PET radioligand, from methyl 2-chloro-5-iodonicotinate. This research highlights the role of such compounds in developing tools for neuroimaging, particularly for imaging specific brain receptors (Gao et al., 2016).

Organic Synthesis and Medicinal Chemistry

Halogenated nicotinic acids, similar to 6-Chloro-5-iodonicotinic acid, are crucial in synthesizing various organic compounds. Ondachi and Comins (2008) demonstrated the synthesis of enantiopure alkoxy derivatives from nicotine, emphasizing the importance of such halogenated compounds in medicinal chemistry and organic synthesis (Ondachi & Comins, 2008).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity to nicotinic acid, it might be involved in similar biochemical pathways . More research is needed to confirm this and to understand the downstream effects of these interactions .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.64, suggesting it may have good bioavailability .

Eigenschaften

IUPAC Name |

6-chloro-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDTSFRXGYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624130 | |

| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodonicotinic acid | |

CAS RN |

59782-87-5 | |

| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)